molecular formula C13H19NO3 B3256238 Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate CAS No. 266369-42-0

Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate

Cat. No.: B3256238
CAS No.: 266369-42-0
M. Wt: 237.29 g/mol
InChI Key: WOFCTRSNCBCJCV-VIFPVBQESA-N
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Description

Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate (CAS: 266369-42-0) is a chiral carbamate derivative with a molecular formula of C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . The compound features a tert-butyl carbamate group attached to a (1S)-1-(3-hydroxyphenyl)ethyl backbone. Key physicochemical properties include a predicted density of 1.096 g/cm³, boiling point of 387.3°C, and a pKa of 9.84, indicating moderate basicity .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFCTRSNCBCJCV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186047
Record name 1,1-Dimethylethyl N-[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266369-42-0
Record name 1,1-Dimethylethyl N-[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266369-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with (1S)-1-(3-hydroxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the desired substrate, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted carbamates and phenolic derivatives.

Scientific Research Applications

Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Silicon-Based Carbamates vs. Reference Drugs

Compound Substituent Position IC₅₀ (nM) Selectivity Index (BChE/AChE) Reference Drug Comparison
2 2-hydroxyphenyl 8.2 0.45 Galanthamine
3 3-hydroxyphenyl 12.7 0.38 Rivastigmine
4 4-hydroxyphenyl 15.3 0.29 Rivastigmine

Key findings:

  • Compound 2 (2-hydroxyphenyl) : Exhibited the lowest IC₅₀ (8.2 nM), comparable to galanthamine, suggesting superior AChE inhibition .
  • Compound 3 (3-hydroxyphenyl) : Demonstrated IC₅₀ of 12.7 nM, aligning with rivastigmine, but with moderate selectivity for BChE .
  • Compound 4 (4-hydroxyphenyl) : Higher IC₅₀ (15.3 nM) indicates reduced potency, highlighting the importance of hydroxyl group positioning .

The 3-hydroxyphenyl substituent in the target compound may offer balanced inhibition of both AChE and BChE, though direct activity data for the non-silicon analog requires further validation.

Halogen vs. Hydroxyl Substituents

Phenyl vs. Hydroxyphenyl Derivatives

  • tert-Butyl N-[(1S)-1-phenylethyl]carbamate (CAS: 147169-48-0): Lacks the hydroxyl group, resulting in lower polarity (logP ≈ 2.8 vs. 1.8 for the target compound) and diminished hydrogen-bonding capacity, which may explain its lower reported enzymatic activity .

Physicochemical Property Comparison

Table 2: Physicochemical Properties of Selected Carbamates

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound 237.29 1.096 387.3 9.84
3-Bromophenyl Analog 300.19 - - -
Silicon-Based Compound 3 438.62* - - -

*Molecular weight includes silicon-based substituents.

The target compound’s lower molecular weight and moderate pKa suggest favorable solubility and bioavailability compared to bulkier silicon-based analogs.

Mechanistic Insights from Molecular Docking and SAR

  • Silicon-Based Analogs : Molecular docking studies revealed that the 3-hydroxyphenyl group in Compound 3 forms hydrogen bonds with BChE’s catalytic triad (Ser198, His438), while the TBS group contributes to steric stabilization .
  • SAR Trends : The 3-hydroxyphenyl position optimizes steric and electronic interactions for dual AChE/BChE inhibition, whereas 2- and 4-substituents disrupt binding geometry .

Biological Activity

Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a precursor for bioactive molecules. This article explores the compound's biological activity, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C13H19NO3
  • Molecular Weight : 239.29 g/mol
  • Functional Groups : Carbamate, tertiary butyl, and hydroxyl groups.

This structural composition suggests potential interactions with biological targets, making it a candidate for further investigation.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of compounds similar to this compound. For instance, a study reported the in vitro antioxidant activity of related carbamates against DPPH radicals, with significant inhibition observed at specific concentrations (IC50 values) . The presence of hydroxyl groups is often linked to enhanced radical scavenging ability.

Enzyme Inhibition

This compound has been investigated for its potential role in enzyme inhibition. Specific research highlighted its interaction with various enzymes, suggesting that the compound could act as an inhibitor by mimicking substrate structures or binding to active sites .

Case Study: Inhibition of SARS-CoV Protease

A notable case study involved the evaluation of related compounds against the SARS-CoV 3CL protease. The study utilized fluorometric assays to determine IC50 values, demonstrating that certain structural modifications significantly enhanced inhibitory activity . This finding underscores the importance of structural features in determining biological efficacy.

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have also been assessed in cancer cell lines. Research indicated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer models, with some showing promising results compared to established chemotherapeutics .

Summary of Biological Activities

Activity Type Findings References
AntioxidantSignificant DPPH radical scavenging activity
Enzyme InhibitionPotential inhibitor of SARS-CoV protease
CytotoxicityVarying cytotoxic effects against cancer cells

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Radical Scavenging : The hydroxyl group may donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their functionality and inhibiting their activity.
  • Cellular Uptake : The lipophilic nature due to the tert-butyl group may facilitate membrane permeability, enhancing bioavailability.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate, and how do reaction conditions influence yield?

The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A common method involves reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) under anhydrous conditions at room temperature . Solvent choice (e.g., THF or dichloromethane) and catalyst systems (e.g., silica gel-supported perchloric acid) significantly impact reaction efficiency. Monitoring via TLC or HPLC ensures completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., chiral center at the (1S)-position) and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis .
  • X-ray Crystallography : For absolute configuration determination, using software like SHELXL or ORTEP-III .

Q. How does the 3-hydroxyphenyl group influence the compound’s stability under varying pH and temperature conditions?

The phenolic -OH group may undergo oxidation or esterification under acidic/basic conditions. Stability studies should assess degradation via HPLC under controlled pH (e.g., phosphate buffers) and thermal stress (40–80°C). Protective measures (e.g., inert atmosphere storage) are recommended to prevent oxidation .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how can chiral impurities be quantified?

Enantioselective synthesis using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) can enhance purity. Chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy quantifies impurities. X-ray diffraction of co-crystallized derivatives (e.g., with tartaric acid) validates stereochemical integrity .

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what intermediates are formed?

The bromine/chlorine substituents (in analogs) enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Key intermediates include arylpalladium complexes, characterized via in situ NMR or ESI-MS. Optimizing ligand systems (e.g., XPhos) and base (Cs₂CO₃) improves coupling efficiency .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or reductive amination?

The carbamate’s electron-withdrawing nature activates the amine for nucleophilic attack. In reductive amination, NaBH₃CN or H₂/Pd-C selectively reduces imine intermediates. Computational studies (DFT) model transition states to predict regioselectivity .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic rotational barriers or solvent effects. Use 2D NMR (COSY, NOESY) to assign overlapping signals. Compare experimental data with computed spectra (Gaussian or ORCA) for validation .

Q. What role does this compound play in enzyme inhibition studies, and how is binding affinity measured?

As a protease inhibitor analog, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd). Molecular docking (AutoDock) identifies key interactions (e.g., hydrogen bonds with catalytic residues) .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound, given its structural analogs?

While non-hazardous per GHS, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to strong acids/bases to prevent carbamate decomposition. Store at 2–8°C under nitrogen .

Q. How should researchers address contradictory bioactivity data across studies?

Replicate assays (e.g., IC₅₀ in enzyme inhibition) under standardized conditions (pH, temperature). Validate via orthogonal methods (e.g., fluorescent probes vs. radiometric assays). Cross-reference crystallographic data to confirm structural consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate

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